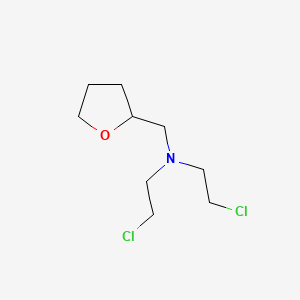
Furfurylamine, tetrahydro-N,N-bis(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular formula C9H17Cl2NO and a molecular weight of 226.14 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine typically involves the reaction of N,N-bis(2-chloroethyl)amine with tetrahydrofuran under controlled conditions. The reaction is carried out in an inert aprotic organic solvent, such as dichloromethane, at low temperatures ranging from -15°C to -10°C. The mixture is continuously stirred, and the temperature is gradually increased to 20-40°C to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored using advanced analytical techniques to ensure the complete conversion of substrates .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine, such as oxides, reduced forms, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets DNA and proteins, causing alkylation and cross-linking, which ultimately results in cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: Another alkylating agent with similar chemical properties and therapeutic applications.
Uniqueness
N,N-bis(2-chloroethyl)tetrahydro-2-furanmethanamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63956-95-6 |
|---|---|
Molekularformel |
C9H17Cl2NO |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H17Cl2NO/c10-3-5-12(6-4-11)8-9-2-1-7-13-9/h9H,1-8H2 |
InChI-Schlüssel |
ILGHHVUJHATVFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















